Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate
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Overview
Description
Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate is a spirocyclic compound with a unique structure that includes a nitrogen atom within a bicyclic framework. This compound is of interest in various fields of research due to its potential biological activity and its role as a building block in organic synthesis.
Mechanism of Action
Target of action
The specific targets of “Tert-butyl 8-oxo-4-azaspiro[2Many spirocyclic compounds are known to interact with various enzymes and receptors due to their unique three-dimensional structure .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Tert-butyl 8-oxo-4-azaspiro[2Its tert-butyl group might be cleaved under acidic or basic conditions to reveal a free carboxylic acid group.
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of “Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate”. For instance, its storage temperature is recommended to be 2-8°C in a sealed and dry environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate typically involves the reaction of 7-oxo-4-azaspiro[2.5]octane-4-carboxylic acid with tert-butyl chloroformate in the presence of a base. This reaction forms the tert-butyl ester derivative, which is the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone group.
Substitution: The nitrogen atom in the spirocyclic ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
- Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness
Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate is unique due to its specific spirocyclic structure, which provides distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of complex molecules and in studying specific biological interactions.
Properties
IUPAC Name |
tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-4-5-9(14)12(13)6-7-12/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVXNPAPYWAJKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C12CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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